5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid
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Overview
Description
5-Bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 5-position and a carboxylic acid group at the 7-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including cyclization and bromination, to yield the desired product . The reaction conditions often involve the use of glacial acetic acid as a solvent and iodine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as sodium methoxide (NaOMe) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can yield alcohols, and substitution can yield various substituted derivatives .
Scientific Research Applications
5-Bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridines such as:
- 1H-pyrazolo[3,4-b]pyridine
- 2H-pyrazolo[3,4-b]pyridine
- 1H-pyrazolo[4,3-c]pyridine
Uniqueness
The uniqueness of 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4BrN3O2 |
---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-3(7(12)13)6-4(10-5)2-9-11-6/h1-2H,(H,9,11)(H,12,13) |
InChI Key |
GKSLHWWZVCFDKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NN2)N=C1Br)C(=O)O |
Origin of Product |
United States |
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